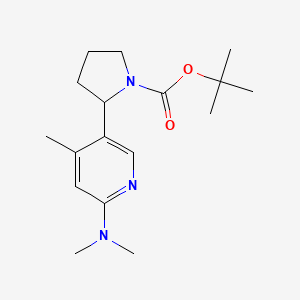

tert-Butyl 2-(6-(dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-(6-(dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a pyrrolidine-pyridine hybrid compound featuring a tert-butyl carbamate protective group.

Properties

Molecular Formula |

C17H27N3O2 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

tert-butyl 2-[6-(dimethylamino)-4-methylpyridin-3-yl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H27N3O2/c1-12-10-15(19(5)6)18-11-13(12)14-8-7-9-20(14)16(21)22-17(2,3)4/h10-11,14H,7-9H2,1-6H3 |

InChI Key |

JTTUFZOITPGJAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C2CCCN2C(=O)OC(C)(C)C)N(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 2-(6-(dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl group and the dimethylamino group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and selectivity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

tert-Butyl 2-(6-(dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the interactions between small molecules and biological targetsAdditionally, it may have industrial applications in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The dimethylamino group and the pyrrolidine ring are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in pyridine/pyrrolidine substituents and protective groups. Key examples include:

Key Observations :

Physicochemical Properties

- Solubility: The dimethylamino group enhances water solubility in acidic media (via protonation) relative to nonpolar analogs (e.g., tert-butyldimethylsilyl derivatives in ).

- Chromatography : HPLC retention times for analogs range from 1.30 minutes () to longer elution times for hydrophobic variants. The target compound’s retention would likely fall between 1.2–1.5 minutes under similar conditions.

Biological Activity

tert-Butyl 2-(6-(dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C_{14}H_{22}N_{2}O_{2}. The compound features a pyrrolidine ring substituted with a tert-butyl group and a dimethylamino group attached to a pyridine ring, which is known to influence its biological properties.

Research indicates that compounds similar to this compound can interact with various biological targets:

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems such as serotonin and dopamine pathways.

- Enzyme Inhibition : The compound's structure suggests potential inhibition of enzymes involved in metabolic pathways, which can affect drug metabolism and efficacy.

Pharmacological Studies

Several studies have explored the biological activity of related compounds. While specific data on this compound is limited, insights can be drawn from analogous compounds:

| Compound | Biological Activity | Reference |

|---|---|---|

| Compound A | Inhibits serotonin uptake | |

| Compound B | Agonist for dopamine receptors | |

| Compound C | Antagonist for NMDA receptors |

Case Studies

- Neuropharmacological Effects : A study examining a similar pyridine derivative showed significant effects on anxiety-related behaviors in animal models, suggesting potential applications in treating anxiety disorders.

- Antitumor Activity : Another case study reported that related compounds exhibited cytotoxic effects against various cancer cell lines, indicating that this compound may have similar properties.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : The lipophilicity due to the tert-butyl group may enhance membrane permeability.

- Metabolism : Cytochrome P450 enzymes are likely involved in the metabolism of this compound, affecting its bioavailability and half-life.

Q & A

Q. How can researchers resolve contradictory synthetic yield data across laboratories?

- Methodological Answer :

- Standardize reagent sources (e.g., anhydrous solvents, high-purity starting materials).

- Use Design of Experiments (DoE) to identify critical variables (e.g., temperature gradients, stirring rates) .

- Validate reproducibility via round-robin testing with independent labs.

Methodological Tables

Q. Table 1. Key Analytical Parameters for Characterization

Q. Table 2. Reaction Optimization Variables

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–20°C | Prevents carbamate decomposition |

| Catalyst Loading | 5–10 mol% DMAP | Enhances nucleophilic substitution |

| Solvent | Anhydrous CH₂Cl₂ | Minimizes side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.